molecular formula C10H20ClNO B2644726 3-Oxa-8-azaspiro[5.6]dodecane hydrochloride CAS No. 2260936-77-2

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride

Cat. No.: B2644726
CAS No.: 2260936-77-2
M. Wt: 205.73
InChI Key: GEIAZIBQPGCPIL-UHFFFAOYSA-N
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Description

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in pharmaceutical research and development due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-8-azaspiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Oxa-8-azaspiro[5.6]dodecane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxa-8-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azaspiro[5.6]dodecane hydrochloride
  • 3-Azaspiro[5.6]dodecane hydrochloride

Comparison

Compared to similar compounds, 3-Oxa-8-azaspiro[5.6]dodecane hydrochloride has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the oxa (oxygen) atom in the spirocyclic structure can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-oxa-8-azaspiro[5.6]dodecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-6-11-9-10(3-1)4-7-12-8-5-10;/h11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIAZIBQPGCPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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